3-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide
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Overview
Description
3-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with an ethylsulfonyl group and a 6-methylbenzo[d]thiazol-2-yl moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the 6-methylbenzo[d]thiazol-2-ylamine, which is then reacted with 3-(ethylsulfonyl)benzoyl chloride under appropriate conditions to form the desired benzamide compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane to facilitate the reaction .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide has found applications in several scientific research areas:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-(benzo[d]thiazol-2-yl)-2-(phenylsulfonylamino)ethyl)benzamide: This compound shares a similar core structure but has different substituents, leading to distinct properties and applications.
6-Methyl-2-(4-(9-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)anthracen-10-yl)phenyl)benzo[d]thiazole: Another related compound with a more complex structure, used in advanced material research.
Uniqueness
3-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-ethylsulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-24(21,22)13-6-4-5-12(10-13)16(20)19-17-18-14-8-7-11(2)9-15(14)23-17/h4-10H,3H2,1-2H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKBKAKYYUTONB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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